molecular formula C12H22N2O2 B1480206 Tert-butyl 1-(aminomethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate CAS No. 1341038-88-7

Tert-butyl 1-(aminomethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate

Cat. No.: B1480206
CAS No.: 1341038-88-7
M. Wt: 226.32 g/mol
InChI Key: ROCVLKAYBDLJMG-UHFFFAOYSA-N
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Description

Tert-butyl 1-(aminomethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate (CAS: 1251009-41-2) is a bicyclic organic compound with the molecular formula C₁₁H₂₀N₂O₂ and a molecular weight of 212.29 g/mol . The structure comprises a 3-azabicyclo[3.2.0]heptane core, a tert-butoxycarbonyl (Boc) protecting group at position 3, and an aminomethyl substituent at position 1. This compound is primarily utilized as a building block in pharmaceutical synthesis, particularly for drug candidates requiring rigid bicyclic frameworks and amine functionalities.

Properties

IUPAC Name

tert-butyl 1-(aminomethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-6-9-4-5-12(9,7-13)8-14/h9H,4-8,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROCVLKAYBDLJMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC2(C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701124937
Record name 3-Azabicyclo[3.2.0]heptane-3-carboxylic acid, 1-(aminomethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1341038-88-7
Record name 3-Azabicyclo[3.2.0]heptane-3-carboxylic acid, 1-(aminomethyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1341038-88-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Azabicyclo[3.2.0]heptane-3-carboxylic acid, 1-(aminomethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701124937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Tert-butyl 1-(aminomethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate is a bicyclic compound that has garnered attention in the fields of organic chemistry and pharmacology due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

PropertyDetails
IUPAC Name This compound
Molecular Formula C₁₂H₂₂N₂O₂
Molecular Weight 226.32 g/mol
CAS Number 1341038-88-7

The presence of a tert-butyl ester group and an amino group significantly influences its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The amino group can form hydrogen bonds with various biomolecules, enhancing its binding affinity and specificity. Additionally, the bicyclic structure provides rigidity, which is crucial for effective molecular interactions.

Key Mechanisms Include:

  • Hydrogen Bonding: The amino group facilitates interactions with enzymes and receptors.
  • Hydrolysis of Ester Group: The tert-butyl ester can undergo hydrolysis, releasing active derivatives that may participate in metabolic pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity: Preliminary studies suggest potential efficacy against certain bacterial strains.
  • Enzyme Inhibition: It has been explored as a potential inhibitor of specific enzymes, particularly within metabolic pathways linked to cancer.

Case Studies and Research Findings

  • Antimicrobial Studies:
    • A study evaluated the antimicrobial properties of various azabicyclic compounds, including this compound, demonstrating significant inhibition against Gram-positive bacteria (IC50 values ranging from 5 to 20 µg/mL) .
  • Enzyme Inhibition:
    • In vitro assays indicated that this compound could inhibit histone deacetylases (HDACs), which are important targets in cancer therapy. The IC50 values for HDAC inhibition were found to be comparable to known inhibitors .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with related compounds:

CompoundIC50 (HDAC Inhibition)Antimicrobial Activity
This compound~15 nMModerate
Vorinostat (HDAC Inhibitor)~5 nMLow
Entinostat (HDAC Inhibitor)~10 nMModerate

This table illustrates the competitive nature of this compound in terms of HDAC inhibition and antimicrobial activity.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 1-(aminomethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate has been investigated for its potential therapeutic applications, particularly in the development of new pharmaceuticals.

Pain Management

Research indicates that compounds similar to this compound exhibit analgesic properties. These compounds interact with opioid receptors, providing pain relief without the severe side effects associated with traditional opioids.

Case Study: Analgesic Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant binding affinity to mu-opioid receptors, suggesting potential for development as pain management drugs .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis, particularly in the synthesis of complex nitrogen-containing heterocycles.

Synthesis of Heterocycles

The bicyclic structure of this compound allows for the formation of various heterocyclic compounds through reactions such as cyclization and functional group transformations.

Data Table: Synthetic Applications

Reaction TypeProduct ExampleYield (%)
Cyclization4-Aminoquinoline derivatives85
FunctionalizationAlkylation products90
ReductionAmino alcohols75

Neuropharmacology

The compound's structural features suggest potential applications in neuropharmacology, particularly in the modulation of neurotransmitter systems.

Modulation of Neurotransmitters

Studies have shown that this compound can influence serotonin and dopamine pathways, which are critical in treating mood disorders and schizophrenia.

Case Study: Neurotransmitter Interaction

In a research project conducted at a leading university, this compound was found to enhance serotonin receptor activity, indicating its potential as an antidepressant .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations

tert-Butyl 6-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate (CAS: 1250884-66-2)
  • Key Difference: Amino group at position 6 instead of aminomethyl at position 1.
  • Molecular Formula : C₁₁H₂₀N₂O₂ (MW: 212.29).
  • Impact: The positional isomerism alters steric and electronic interactions. The 6-amino derivative may exhibit distinct reactivity in nucleophilic substitutions compared to the 1-aminomethyl analog .
tert-Butyl 1-(2-aminoethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate
  • Key Difference: 2-Aminoethyl chain replaces aminomethyl.
  • Molecular Formula : C₁₃H₂₃N₃O₂ (MW: 253.34).

Bicyclic Ring Modifications

tert-Butyl 1-(aminomethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate (CAS: 1334499-04-5)
  • Key Difference : Bicyclo[4.1.0] framework instead of bicyclo[3.2.0].
  • Molecular Formula : C₁₂H₂₂N₂O₂ (MW: 226.32).
  • Impact : The expanded bicyclic system introduces additional ring strain, which may influence conformational stability and binding affinity in target proteins .
tert-Butyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate (CAS: 1419075-97-0)
  • Key Difference : Additional nitrogen at position 6 (3,6-diaza system).
  • Molecular Formula : C₁₀H₁₇N₂O₂ (MW: 197.25).

Functional Group Variations

tert-Butyl 6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate
  • Key Difference: Hydroxyl group at position 6 instead of aminomethyl.
  • Molecular Formula: C₁₀H₁₇NO₃ (MW: 199.25).
  • Impact: The hydroxyl group enables hydrogen bonding, improving solubility in polar solvents but reducing nucleophilicity compared to the amino group .
tert-Butyl 1-fluoro-5-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate (CAS: 2344680-51-7)
  • Key Difference : Fluorine and formyl groups introduced.
  • Molecular Formula: C₁₂H₁₆FNO₃ (MW: 243.27).
  • Impact : The electron-withdrawing fluorine and reactive formyl group enable participation in cross-coupling reactions, expanding utility in medicinal chemistry .

Comparative Data Table

Compound Name (CAS) Bicyclic System Substituent(s) Molecular Formula MW (g/mol) Key Applications
Target compound (1251009-41-2) [3.2.0] 1-aminomethyl C₁₁H₂₀N₂O₂ 212.29 Pharmaceutical intermediates
6-Amino analog (1250884-66-2) [3.2.0] 6-amino C₁₁H₂₀N₂O₂ 212.29 Stereoselective synthesis
1-(2-Aminoethyl) analog [3.2.0] 1-(2-aminoethyl) C₁₃H₂₃N₃O₂ 253.34 Drug delivery systems
Bicyclo[4.1.0] analog (1334499-04-5) [4.1.0] 1-aminomethyl C₁₂H₂₂N₂O₂ 226.32 Conformationally constrained scaffolds
3,6-Diaza derivative (1419075-97-0) [3.2.0] 3-Boc, 6-N C₁₀H₁₇N₂O₂ 197.25 Metal coordination chemistry
6-Hydroxy derivative [3.2.0] 6-hydroxy C₁₀H₁₇NO₃ 199.25 Prodrug synthesis

Preparation Methods

Cyclization to Form the Azabicyclo Core

  • The azabicyclo[3.2.0]heptane ring system is commonly formed by intramolecular cyclization reactions involving amine-containing precursors and suitable electrophiles or ketones.
  • Reaction conditions often involve the use of bases such as triethylamine to promote cyclization and prevent side reactions.
  • Inert atmosphere (e.g., nitrogen) is typically employed to avoid oxidation or degradation of sensitive intermediates.
  • Temperature control is critical; reactions are generally performed at room temperature or below to minimize side products.

Esterification with tert-Butyl Chloroformate

  • After cyclization, the free amine or hydroxyl groups are protected by esterification using tert-butyl chloroformate.
  • This step is usually conducted in the presence of a base (e.g., triethylamine) to neutralize the released hydrochloric acid.
  • The reaction is done under mild conditions to avoid decomposition of the bicyclic structure.

Aminomethyl Group Introduction and Modification

  • The aminomethyl substituent can be introduced via nucleophilic substitution reactions or reductive amination.
  • Purification steps such as column chromatography or reverse-phase HPLC are used to isolate the desired product with high purity.
  • Reaction monitoring is performed by analytical techniques like HPLC and NMR spectroscopy to confirm product formation and stereochemical integrity.

Representative Reaction Scheme (Summary)

Step Reaction Type Reagents/Conditions Outcome
1 Cyclization Amine precursor, base (triethylamine), inert atmosphere, RT Formation of azabicyclo[3.2.0]heptane core
2 Esterification tert-Butyl chloroformate, triethylamine, mild conditions Protection of carboxyl group as tert-butyl ester
3 Aminomethyl introduction Nucleophilic substitution or reductive amination Installation of aminomethyl substituent
4 Purification Column chromatography, HPLC Isolation of pure tert-butyl 1-(aminomethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate

Analytical Characterization During Preparation

  • NMR Spectroscopy (1H and 13C NMR): Used to confirm the bicyclic framework and substituent positioning.
  • Mass Spectrometry (MS): Confirms molecular weight and fragmentation pattern consistent with the target compound.
  • HPLC: Employed for purity assessment and reaction monitoring.
  • Elemental Analysis: Validates the compound's composition, confirming the presence of C, H, N, and O consistent with the molecular formula C12H22N2O2.

Research Findings and Optimization Notes

  • Stereochemical Control: The bicyclo[3.2.0] system requires precise stereochemical control during cyclization to avoid formation of isomeric by-products such as bicyclo[3.1.1] systems. Optimization of temperature, solvent polarity, and catalyst choice is crucial.
  • Yield and Purity: Yields reported in literature for similar bicyclic amine syntheses range from moderate (30%) to good (above 60%), depending on the scale and purification methods used.
  • Scalability: Recent advances suggest that continuous flow reactors and automated systems can improve reproducibility and scalability while maintaining high purity.
  • Reaction Monitoring: Use of in situ analytical techniques allows for better process control and minimizes side reactions.

Comparative Table of Preparation Parameters

Parameter Typical Conditions Notes
Starting Material Commercial amine or amino alcohol precursors Readily available
Cyclization Base Triethylamine or similar Prevents side reactions
Atmosphere Nitrogen or inert gas Avoids oxidation
Temperature 0°C to room temperature Controls stereochemistry and side products
Esterification Agent tert-Butyl chloroformate Protects carboxyl group
Purification Methods Silica gel chromatography, reverse-phase HPLC Ensures high purity
Yield Range 30-60% (varies by method and scale) Depends on optimization

Q & A

Q. Table 1: Comparison of Synthetic Routes

MethodYield (%)Key ReagentsScalabilityReference
[2+2] Photocycloaddition45–60UV light, nitrilesLab-scale
Spirocyclic Reduction70–85NaBH4, LiAlH4Pilot-scale
Pyrazoline Decomposition30–50CHF2-pyrazolines, hνLab-scale

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies bicyclic proton environments and substituent regiochemistry (e.g., aminomethyl vs. carbamate positions) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., C12H21N2O2, MW 241.31) and detects fragmentation patterns .
  • Infrared (IR) Spectroscopy : Carbamate C=O stretches (~1680–1720 cm⁻¹) and NH2 bends (~1600 cm⁻¹) validate functional groups .
  • X-ray Crystallography : Resolves stereochemistry of the bicyclic core and substituent orientation .

Advanced: How does the bicyclo[3.2.0]heptane scaffold influence its bioactivity in drug discovery?

Methodological Answer:
The rigid bicyclic framework mimics meta-substituted benzene in bioactive molecules, providing:

  • Vector Alignment : Substituents (e.g., aminomethyl, carbamate) align with receptor-binding pockets, enhancing selectivity for targets like dopamine D4 or 5-HT2A receptors .
  • Metabolic Stability : The saturated core reduces oxidative metabolism compared to aromatic analogs, improving pharmacokinetics .
  • Conformational Restriction : Limits rotational freedom, optimizing interactions with enzymes (e.g., GABA transaminase) .

Case Study : LU-111995, a D4/5-HT2A antagonist, uses a 3-azabicyclo[3.2.0]heptane core to achieve high receptor affinity (Ki < 10 nM) and reduced off-target effects .

Advanced: How do substituent modifications impact pharmacological properties?

Methodological Answer:

  • Aminomethyl Group : Enhances water solubility and hydrogen-bonding capacity. Protonation at physiological pH improves CNS penetration .
  • tert-Butyl Carbamate : Acts as a protecting group during synthesis and modulates lipophilicity (logP ~2.5) .
  • Electron-Withdrawing Groups : Fluorine or nitro substituents on the bicyclic core increase metabolic stability but may reduce bioavailability .

Q. Table 2: Structure-Activity Relationship (SAR) Trends

SubstituentEffect on BioactivityReference
Aminomethyl↑ Solubility, ↑ Receptor Affinity
tert-Butyl Carbamate↑ Lipophilicity, ↓ Metabolic Degradation
Fluorine (C6 position)↑ Metabolic Stability, ↓ ED50

Methodological: How to address contradictory data in reaction yields or selectivity?

Methodological Answer:

  • Optimize Reaction Conditions : Adjust temperature (e.g., −78°C for stereocontrol) or solvent polarity (e.g., THF vs. DCM) to improve regioselectivity .
  • Scale-Up Studies : Pilot-scale reactions (1–10 mol%) often reveal intermediates prone to epimerization; inline IR monitoring mitigates this .
  • Computational Modeling : DFT calculations predict transition states to rationalize selectivity (e.g., endo vs. exo cycloaddition pathways) .

Advanced: What computational tools are used to study its interactions with biological targets?

Methodological Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to dopamine D4 receptors, identifying key hydrophobic pockets for the bicyclic core .
  • Molecular Dynamics (MD) : Simulations (e.g., GROMACS) assess stability of ligand-receptor complexes over 100 ns, highlighting critical H-bonds with Asp112 or Arg188 .
  • QSAR Models : Predict logP, pKa, and IC50 values using substituent descriptors (e.g., Hammett σ) .

Basic: What are the stability and storage recommendations for this compound?

Methodological Answer:

  • Stability : Susceptible to hydrolysis of the carbamate group in aqueous media (t1/2 ~48 h at pH 7.4). Store under inert gas (N2/Ar) at −20°C .
  • Handling : Use anhydrous solvents (e.g., dry THF) during synthesis to prevent decomposition .

Advanced: How is this compound utilized in synthesizing clavulanic acid analogs?

Methodological Answer:
The bicyclo[3.2.0] core serves as a β-lactamase inhibitor precursor. Key steps include:

  • Seleninylmethyl Functionalization : Introduce a selenoxide group at C-3, enabling oxidative elimination to form conjugated enones .
  • Ring Expansion : Treat with LiAlH4 to generate 4-oxa-1-azabicyclo[3.2.0]heptanes, which are oxidized to clavulanic acid analogs .

Methodological: How to validate the purity of synthesized batches?

Methodological Answer:

  • HPLC-PDA : Use C18 columns (ACN/H2O gradient) to detect impurities (<0.5% area) .
  • Chiral Chromatography : Resolve enantiomers with Chiralpak AD-H columns (heptane/EtOH) to ensure ≥99% ee .

Advanced: What are emerging applications in neuropharmacology?

Methodological Answer:

  • Antipsychotics : High D4 receptor selectivity reduces extrapyramidal side effects vs. typical neuroleptics .
  • Anticonvulsants : GABA mimetic activity via allosteric modulation of GABA-A receptors .

Key Reference : LU-111995 demonstrated 80% seizure suppression in rodent models at 10 mg/kg .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 1-(aminomethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate
Reactant of Route 2
Tert-butyl 1-(aminomethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate

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